molecular formula C9H19NO B6354685 2-Methyl-3-(1-piperidinyl)-1-propanol;  95% CAS No. 62101-67-1

2-Methyl-3-(1-piperidinyl)-1-propanol; 95%

Cat. No.: B6354685
CAS No.: 62101-67-1
M. Wt: 157.25 g/mol
InChI Key: OYKSDWPYPAQPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(1-piperidinyl)-1-propanol: is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a piperidine ring attached to a propanol backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1-piperidinyl)-1-propanol typically involves the reaction of 2-methyl-3-chloropropanol with piperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-3-(1-piperidinyl)-1-propanol can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, ensuring higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1-piperidinyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Methyl-3-(1-piperidinyl)propanal or 2-Methyl-3-(1-piperidinyl)propanone.

    Reduction: Formation of 2-Methyl-3-(1-piperidinyl)propane.

    Substitution: Formation of 2-Methyl-3-(1-piperidinyl)-1-chloropropane or 2-Methyl-3-(1-piperidinyl)-1-aminopropane.

Scientific Research Applications

2-Methyl-3-(1-piperidinyl)-1-propanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1-piperidinyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, altering their function and leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(1-piperidinyl)propylamine
  • 2-Methyl-3-(1-piperidinyl)benzoic acid

Uniqueness

2-Methyl-3-(1-piperidinyl)-1-propanol is unique due to its specific structural features, such as the presence of both a piperidine ring and a hydroxyl group. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-methyl-3-piperidin-1-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(8-11)7-10-5-3-2-4-6-10/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKSDWPYPAQPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00933147
Record name 2-Methyl-3-(piperidin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94-88-2, 147555-16-6
Record name 1-Piperidinepropanol, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-(piperidin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.